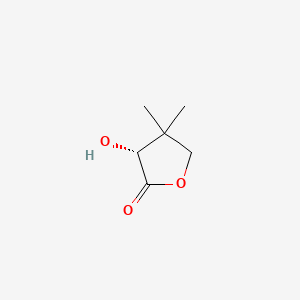

D-(-)-Pantolactone

概要

説明

準備方法

合成経路と反応条件

パンtolactoneは、パント酸ラクトンと3-アミノプロパノールの化学的縮合によって合成できます 。 別の効率的な方法は、ラクトノヒドロラーゼ酵素を用いたラセミ体パンtolactoneの光学分割です 。 化学的方法よりも経済的および環境的に有利なため、酵素プロセスが好まれます .

工業生産方法

D-パンtolactoneの工業生産は、多くの場合、特定のラクトナーゼを用いたラセミ体パンtolactoneの生触媒的キネティック分割を含みます 。 例えば、大腸菌で発現した組換えD-ラクトナーゼTSDLは、D-パンtolactoneに対して高い加水分解活性とエナンチオ選択性を示しました 。 このプロセスのための最適化された反応条件には、40°Cの温度と7.0のpHが含まれます .

化学反応解析

反応の種類

パンtolactoneは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

加水分解: パント酸.

還元: D-パンtolactone.

科学研究への応用

パンtolactoneは、いくつかの科学研究に適用されています。

化学反応の分析

Types of Reactions

Pantolactone undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by lactonases to produce pantoic acid.

Reduction: Conversion of ketopantolactone to D-pantolactone using enzymes like conjugated polyketone reductase.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lactonases at pH 7.0 and 40°C.

Reduction: Enzymatic reduction using glucose dehydrogenase and glucose for coenzyme regeneration.

Major Products

Hydrolysis: Pantoic acid.

Reduction: D-pantolactone.

科学的研究の応用

Biological Significance

D-(-)-Pantolactone is significant in several biological contexts:

- Vitamin Synthesis : It is a precursor to pantothenic acid, which is vital for synthesizing coenzyme A, a critical cofactor in various metabolic pathways, including fatty acid metabolism and the Krebs cycle .

- Pharmaceutical Intermediates : this compound serves as a chiral building block in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its ability to participate in asymmetric synthesis makes it valuable for producing enantiomerically pure compounds .

Industrial Applications

The industrial applications of this compound are extensive:

Case Study 1: Biocatalytic Kinetic Resolution

A study reported the expression of a novel D-lactonase in E. coli, which exhibited high hydrolysis activity towards D,L-pantolactone, facilitating its conversion into this compound with high enantiomeric excess . This method showcases the potential for developing cost-effective biocatalytic processes for industrial applications.

Case Study 2: Whole-cell Biotransformation

Research highlighted a whole-cell biotransformation approach using engineered E. coli strains that achieved significant yields of this compound under optimized conditions, demonstrating its viability for large-scale production . The biphasic reaction system minimized substrate hydrolysis, enhancing overall efficiency.

作用機序

パンtolactoneは、パントテン酸の合成における中間体としての役割を通じて、主にその効果を発揮します。 パンtolactoneからパント酸への酵素的変換には、ラクトナーゼによるラクトン環の加水分解が含まれます 。 このプロセスは、さまざまな代謝経路に関与するビタミンB5の生産に不可欠です .

類似化合物の比較

類似化合物

L-パンtolactone: D-パンtolactoneのエナンチオマーで、産業用途ではあまり使用されません.

ケトパンtolactone: L-パンtolactoneからD-パンtolactoneへの還元における中間体です.

独自性

D-パンtolactoneは、ビタミンB5とその誘導体の生産における高いエナンチオ選択性と効率により、ユニークです 。 その生産に使用される酵素プロセスは、化学的方法に比べてより持続可能で環境に優しいです .

類似化合物との比較

Similar Compounds

L-pantolactone: The enantiomer of D-pantolactone, less commonly used in industrial applications.

Ketopantolactone: An intermediate in the reduction of L-pantolactone to D-pantolactone.

Uniqueness

D-pantolactone is unique due to its high enantioselectivity and efficiency in the production of vitamin B5 and its derivatives . The enzymatic processes used for its production are more sustainable and environmentally friendly compared to chemical methods .

生物活性

D-(-)-Pantolactone is a chiral compound that serves as an important intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic processes, and potential applications in pharmaceuticals.

This compound is a lactone form of pantothenic acid and plays a crucial role in various biological processes. Its significance lies not only in its function as a precursor to essential vitamins but also in its potential therapeutic applications, particularly as a fatty acid synthase (FAS) inhibitor.

2.1 Enzymatic Deracemization

Recent studies have demonstrated the feasibility of using biocatalysts for the efficient deracemization of D,L-pantolactone to produce this compound with high optical purity. A three-enzyme cascade involving L-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) has been optimized for this purpose. The engineered E. coli strains expressing these enzymes achieved an enantiomeric excess (e.e.) of over 98% after 36 hours of reaction time, highlighting the efficiency of this method .

| Enzyme | Source Organism | e.e. (%) | Reaction Time (h) |

|---|---|---|---|

| LPLDH | AmeLPLDH | 88.1 | 36 |

| CPR | ZpaCPR | - | - |

| GDH | BsGDH | - | - |

2.2 Microbial Fermentation

Microbial fermentation methods utilizing various fungi such as Fusarium, Aspergillus, and Rhizopus have also been explored for the production of this compound from D,L-pantolactone. These microorganisms exhibit lactone-hydrolyzing capabilities that facilitate the conversion of D,L-pantolactone into D-pantoic acid, which can then be lactonized to yield D-pantolactone .

3.1 Fatty Acid Synthase Inhibition

This compound has been identified as a component in novel series of FAS inhibitors, which are being investigated for their potential in treating obesity. The synthesized compounds containing the this compound moiety demonstrated moderate inhibitory activity against mouse FAS, suggesting that this compound could play a significant role in metabolic regulation .

3.2 Case Studies

A study published in PubMed highlighted the synthesis and biological evaluation of compounds featuring this compound, emphasizing its role in inhibiting fatty acid synthesis pathways. The results indicated that specific derivatives exhibited promising activity, warranting further investigation into their pharmacological properties .

4. Conclusion

This compound is not only an essential intermediate for vitamin synthesis but also holds significant promise as a therapeutic agent due to its biological activities, particularly as an FAS inhibitor. Ongoing research into its enzymatic production and biological applications will likely enhance its utility in pharmaceuticals.

特性

IUPAC Name |

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881249 | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-04-2 | |

| Record name | D-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-β,β-dimethyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pantolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J288D7O0JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pantolactone has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. []

A: Both D-pantolactone and L-pantolactone exhibit a stable plastic crystal phase between 62.0 and 91.6°C. Interestingly, DL-pantolactone exists in this plastic crystal phase at room temperature. This unusual behavior was determined through thermal analysis and spectroscopic studies. []

A: Infrared and 1H-NMR spectroscopy studies reveal that pantolactone forms cyclic dimers in nonpolar solvents like carbon tetrachloride, primarily driven by hydrogen bonding. The association constant for homochiral dimerization (e.g., R-R or S-S) is half that of heterochiral dimerization (R-S), indicating no significant preference for pairing between enantiomers. []

A: Besides traditional methods like chiral gas chromatography, a novel approach using molecular rotational resonance spectroscopy has been developed. This method distinguishes pantolactone enantiomers through complexation with a chiral tag molecule, creating diastereomeric complexes with distinct spectral signatures. []

A: Currently, biological fermentation and chemical synthesis are the dominant methods for producing enantioenriched pantolactone. []

A: The conventional method involves a resolution process of the racemic mixture. This process often employs enzymatic resolution using D-pantolactone hydrolase, which selectively hydrolyzes D-pantolactone, enabling separation from the L-enantiomer. [, ]

ANone: Several alternative methods are being explored, including:

- Asymmetric hydrogenation of ketopantolactone: This approach utilizes chiral catalysts, often transition metal complexes, to selectively reduce ketopantolactone to D-pantolactone. [, ]

- Asymmetric aldol reaction: This method uses chiral catalysts, including transition metal complexes and organocatalysts, to facilitate the aldol reaction between glyoxylate and isobutyraldehyde, yielding D-pantolactone. [, ]

- Biocatalytic kinetic resolution: This method employs enzymes like D-lactonase to selectively hydrolyze D-pantolactone from the racemic mixture. [, ]

- Chemoenzymatic synthesis: This combines an organocatalytic asymmetric aldol reaction with an enzymatic biotransformation, usually involving an alcohol dehydrogenase, to synthesize D-pantolactone. []

A: Ionic liquids, specifically polyether alkyl guanidine salt ionic liquids, can act as a medium for the asymmetric hydrogenation of ketopantolactone. These liquids can immobilize the chiral catalyst, simplifying its separation and recycling, and enabling multiple reaction cycles without significant loss in conversion rate or stereoselectivity. []

A: D-lactonase exhibits high stereoselectivity towards D-pantolactone, catalyzing its hydrolysis to D-pantoic acid. This enzyme is employed in biocatalytic kinetic resolution processes to separate D-pantolactone from the racemic mixture. [, ]

A: Engineered Escherichia coli strains expressing recombinant enzymes like conjugated polyketone reductase (CduCPR) and glucose dehydrogenase (BsuGDH) have shown promise in D-pantolactone production. CduCPR catalyzes the reduction of ketopantolactone to D-pantolactone, while BsuGDH enables coenzyme NADPH regeneration, creating a self-sufficient biocatalytic system. []

A: Implementing a fed-batch biphasic reaction system can significantly improve D-pantolactone production. A biphasic system containing dichloromethane minimizes spontaneous hydrolysis of the substrate ketopantolactone, while the fed-batch approach allows for continuous substrate addition, enhancing overall yield. []

A: Directed evolution techniques, such as error-prone PCR and DNA shuffling, have been successfully applied to enhance the catalytic activity and stability of D-lactonohydrolase, particularly under low pH conditions, making it more suitable for large-scale D-pantothenic acid production. []

ANone: D-Pantolactone serves as a crucial chiral intermediate in the synthesis of:

- D-pantothenic acid (vitamin B5): This essential nutrient plays a vital role in various metabolic processes and is widely used in the pharmaceutical and food industries. [, ]

- D-panthenol: This provitamin of pantothenic acid finds applications in cosmetics and pharmaceuticals due to its moisturizing and wound-healing properties. []

A: The diastereoselective reactions of pantolactone derivatives, particularly α-substituted γ-lactols, with organometallic reagents like 2-lithio-1,3-dithiane, offer valuable insights for controlling stereochemistry in organic synthesis. These findings can be applied to develop new strategies for synthesizing complex molecules with defined stereocenters. []

ANone: Ongoing research on pantolactone focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。